3-喹啉基乙腈

描述

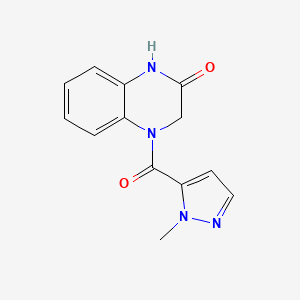

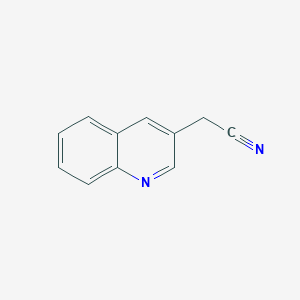

3-Quinolineacetonitrile is a compound that contains a quinoline ring and an acetonitrile group . Quinoline is a nitrogen-based heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . Acetonitrile, also known as cyanomethane or methyl cyanide, is a simple organic nitrile .

Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .

Molecular Structure Analysis

The molecular structure of 3-Quinolineacetonitrile would be a combination of the structures of quinoline and acetonitrile. Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Acetonitrile has a simple structure with a carbon atom triple-bonded to a nitrogen atom and single-bonded to a methyl group .

Chemical Reactions Analysis

Quinoline and its derivatives participate in various chemical reactions. They can undergo nucleophilic and electrophilic substitution reactions . Acetonitrile can also participate in various reactions. For example, it can undergo a hydrogen transfer reaction from CH3 to CN under extreme conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Quinolineacetonitrile would depend on the properties of its constituents, quinoline and acetonitrile. Some of the physical properties that can be observed include density, color, hardness, melting and boiling points, and electrical conductivity . The chemical properties would include reactivity, flammability, toxicity, acidity, and heat of combustion .

科学研究应用

抗菌应用

- 喹啉-3-腈衍生物作为抗菌剂的合成:新合成的喹啉-3-腈衍生物表现出有前景的抗菌活性,且不会引起严重的宿主毒性。这些化合物与喹啉类抗生素的靶酶 DNA 拓扑异构酶相互作用良好,表明其作用机制。这项研究表明喹啉-3-腈衍生物作为广谱抗菌剂的潜力 (Khan 等人,2019)。

杀虫活性

- 喹喔啉的合成和杀虫活性:喹喔啉衍生物被合成出来,并表现出除草、杀真菌和杀虫活性。这些化合物有望成为新的杀虫剂和药物 (Liu 等人,2020)。

抗菌和抗真菌活性

- 喹啉-3-腈衍生物作为 DNA 拓扑异构酶抑制剂的合成和评估:一系列喹啉-3-腈衍生物表现出显著的抗菌和抗真菌活性。这些化合物是潜在的 DNA 拓扑异构酶抑制剂,对于控制微生物生长非常重要 (El-Gamal 等人,2018)。

在癌症研究中的抗增殖活性

- 四氢色烯并[4,3-b]喹啉对乳腺癌:某些合成的化合物对乳腺癌细胞表现出显着的抗增殖活性,表明在癌症治疗中具有潜在的应用 (Nagaiah 等人,2010)。

缓蚀

- 喹啉衍生物作为缓蚀剂:新型喹啉衍生物作为铁的缓蚀剂表现出有希望的性能,这对于材料科学和工业应用非常重要 (Erdoğan 等人,2017)。

光伏特性

- 4H-吡喃并[3,2-c]喹啉衍生物的光伏特性:这些化合物在制造有机-无机光电二极管器件方面表现出潜力,表明它们在太阳能应用中的实用性 (Zeyada 等人,2016)。

电化学研究

- 喹喔啉的电化学性质:研究表明,喹喔啉的电化学性质受电解质成分配位的影,这对于储能应用非常重要 (Carino 等人,2015)。

新型化合物的合成

- 微波辅助合成噻并吡喃并[2,3-b]喹啉:展示了具有作为抗菌剂潜力的新型化合物的合成 (Nandeshwarappa 等人,2006)。

安全和危害

The safety and hazards of 3-Quinolineacetonitrile would depend on the safety and hazards associated with its constituents, quinoline and acetonitrile. For example, acetonitrile is highly flammable and may be fatal if swallowed and enters airways. It can cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness .

未来方向

The future directions in the study of 3-Quinolineacetonitrile and similar compounds would likely involve the development of new synthesis methods, the exploration of new applications, and the study of their biological activities . There is also a growing interest in developing greener and more sustainable chemical processes .

属性

IUPAC Name |

2-quinolin-3-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNPNQPJCREQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinolin-3-yl)acetonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2706479.png)

![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2706484.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(3-fluoro-4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2706497.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)